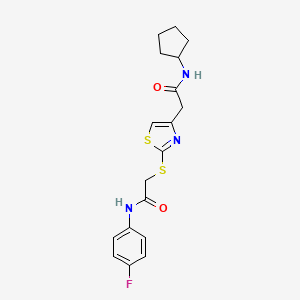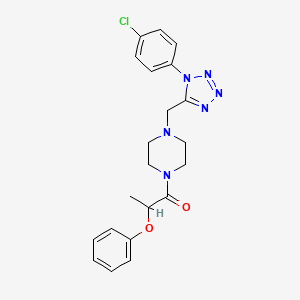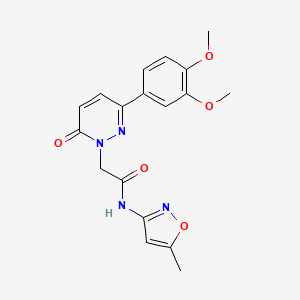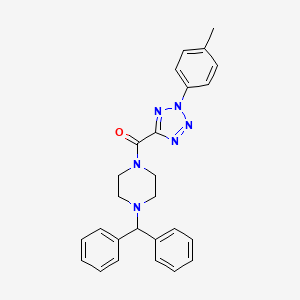
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are a new generation of drugs that target the JAK-STAT signaling pathway.
Scientific Research Applications
Biomedical Applications and Drug Development
Compounds with structures similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide have been studied for their potential biomedical applications. The pyrrolidine scaffold, a core structure in this compound, is widely recognized for its versatility in medicinal chemistry. It has been incorporated into various biologically active compounds targeting central nervous system (CNS) disorders, showcasing the scaffold's capability to facilitate memory processes and attenuate cognitive function impairments associated with neurological conditions (Li Petri et al., 2021).
Furthermore, benzimidazole derivatives, which share a similar complexity with the compound , have demonstrated a broad spectrum of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects, highlighting the potential for developing novel therapeutic agents based on these molecular frameworks (Kaiser et al., 1996).
Material Science and Nanotechnology
The incorporation of complex chemical structures like N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide into materials science has led to the development of functional materials with potential applications in nanotechnology and biomedicine. For instance, benzene-1,3,5-tricarboxamide derivatives have been used to engineer self-assembling materials, exploiting their ability to form ordered structures for applications ranging from electronic devices to drug delivery systems (Cantekin et al., 2012).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20(22-13-15-11-18(14-21-12-15)16-3-4-16)17-5-7-19(8-6-17)27(25,26)23-9-1-2-10-23/h5-8,11-12,14,16H,1-4,9-10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSURBBAIODMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)


![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)


![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)


![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)